Methyl({[4-(4,4,4-trifluorobutoxy)phenyl]methyl})amine
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Overview
Description
Methyl({[4-(4,4,4-trifluorobutoxy)phenyl]methyl})amine is an organic compound characterized by the presence of a trifluorobutoxy group attached to a phenyl ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(4,4,4-trifluorobutoxy)phenyl]methyl})amine typically involves the reaction of 4-(4,4,4-trifluorobutoxy)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0°C to 25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl({[4-(4,4,4-trifluorobutoxy)phenyl]methyl})amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines depending on the reducing agent used.
Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl({[4-(4,4,4-trifluorobutoxy)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of high-performance polymers and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl({[4-(4,4,4-trifluorobutoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. The trifluorobutoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The amine group can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl({4-[2-(4,4,4-trifluorobutoxy)ethoxy]phenyl}methyl)amine: Similar structure with an additional ethoxy group.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of a trifluorobutoxy group.
Uniqueness
Methyl({[4-(4,4,4-trifluorobutoxy)phenyl]methyl})amine is unique due to the presence of the trifluorobutoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in chemistry and industry.
Properties
IUPAC Name |
N-methyl-1-[4-(4,4,4-trifluorobutoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-16-9-10-3-5-11(6-4-10)17-8-2-7-12(13,14)15/h3-6,16H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDQSVCVXUGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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